5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
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Overview
Description
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: is a heterocyclic compound with the molecular formula C5H8N4OS and a molecular weight of 172.21 g/mol . This compound is known for its unique structure, which includes an imidazole ring substituted with amino, mercapto, and carboxamide groups. It is used in various scientific research fields due to its versatile chemical properties.
Scientific Research Applications
Chemistry: 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the design of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of various pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of certain products requiring specific chemical properties .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMP-dependent protein kinase (AMPK), which is crucial for cellular energy homeostasis . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK, which in turn affects pathways involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . These effects can lead to enhanced cellular energy production and improved metabolic efficiency.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AMPK results in the activation of this enzyme, which then phosphorylates downstream targets involved in metabolic regulation . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained activation of metabolic pathways and improved cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic functions without causing significant adverse effects. At higher doses, there may be threshold effects leading to toxicity or adverse reactions . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its activation of AMPK influences pathways related to glucose metabolism, lipid metabolism, and mitochondrial function . These interactions can lead to changes in metabolic flux and alterations in metabolite concentrations.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercapto-1-methylimidazole with an amino group donor in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group in 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Modified imidazole derivatives.
Substitution Products: Various substituted imidazole compounds.
Mechanism of Action
The mechanism of action of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through its functional groups, which can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions .
Comparison with Similar Compounds
2-Mercapto-1-methylimidazole: Lacks the amino and carboxamide groups, making it less versatile in chemical reactions.
5-Amino-1-methylimidazole:
4-Methyl-2-mercaptoimidazole: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNJHKYEJNMND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(NC1=S)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388267 |
Source
|
Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52868-67-4 |
Source
|
Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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